An In-depth Technical Guide to (S)-2-(3-Chlorophenyl)pyrrolidine
An In-depth Technical Guide to (S)-2-(3-Chlorophenyl)pyrrolidine
Abstract
(S)-2-(3-Chlorophenyl)pyrrolidine (CAS 1217643-09-8) is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 2-arylpyrrolidine scaffold is a privileged structure found in numerous natural products and synthetic bioactive molecules, where the stereochemistry at the C2 position is often critical for biological activity.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and analysis of the (S)-enantiomer. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities. This document details a state-of-the-art biocatalytic synthesis protocol, methods for chiral analysis, and discusses the potential biological relevance of this compound class based on current scientific literature.
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that is a cornerstone in medicinal chemistry.[1] Its non-planar, sp³-rich structure provides access to three-dimensional chemical space, a desirable trait for enhancing drug-target interactions and improving physicochemical properties such as solubility.[1] The introduction of a substituent at the C2 position creates a stereocenter, and it is well-established that different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.
Specifically, the 2-arylpyrrolidine motif is a key pharmacophore in compounds targeting the central nervous system (CNS). Derivatives have been investigated for a range of activities, including anticonvulsant and antinociceptive properties.[3] The substitution pattern on the phenyl ring plays a crucial role in modulating this activity. The presence of a chlorine atom, as in (S)-2-(3-Chlorophenyl)pyrrolidine, can significantly influence metabolic stability, lipophilicity, and receptor binding affinity. This guide focuses specifically on the (S)-enantiomer with a meta-chloro substitution, providing a technical foundation for its synthesis and evaluation.
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for (S)-2-(3-Chlorophenyl)pyrrolidine is not extensively published, its fundamental properties can be tabulated from supplier data and predicted based on its structure.
| Property | Value | Source |
| CAS Number | 1217643-09-8 | [4] |
| Molecular Formula | C₁₀H₁₂ClN | [4] |
| Molecular Weight | 181.66 g/mol | [4][5] |
| IUPAC Name | (2S)-2-(3-chlorophenyl)pyrrolidine | [4] |
| Appearance | Not specified (often an oil or low-melting solid) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in most organic solvents | - |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Four protons expected in the range of δ 7.0-7.4 ppm. The meta-substitution pattern will lead to a complex multiplet or a series of distinct signals (singlet, doublet, triplet).
-
Methine Proton (CH-Ar): One proton (the stereocenter) expected as a multiplet (likely a triplet or doublet of doublets) around δ 4.2-4.5 ppm.
-
Pyrrolidine Protons (CH₂): Six protons in the aliphatic region, likely appearing as complex multiplets between δ 1.8-3.5 ppm.
-
Amine Proton (NH): One broad singlet, typically in the range of δ 1.5-3.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals expected in the range of δ 120-145 ppm. The carbon bearing the chlorine atom (C-Cl) will be distinct.
-
Methine Carbon (C-Ar): One signal for the stereocenter, expected around δ 60-65 ppm.
-
Pyrrolidine Carbons: Three distinct signals for the aliphatic carbons of the pyrrolidine ring, expected in the range of δ 25-55 ppm.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 181 and an M+2 peak at m/z 183 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
-
Key Fragments: Common fragmentation patterns would likely involve the loss of the chlorophenyl group or cleavage of the pyrrolidine ring.
-
Enantioselective Synthesis
The stereoselective synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry. Among the most efficient and scalable methods are biocatalytic approaches, which offer high enantioselectivity under mild reaction conditions.[9] A particularly effective strategy involves the use of transaminase (TA) enzymes in a cascade reaction starting from commercially available ω-chloroketones.[4]
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
This state-of-the-art method provides direct access to the desired (S)-enantiomer with high enantiomeric excess (ee). The process involves the asymmetric amination of a prochiral ketone by a transaminase, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring.
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Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of analogous 2-arylpyrrolidines.[4]
Materials:
-
4-Chloro-1-(3-chlorophenyl)butan-1-one (prochiral substrate)
-
(S)-selective transaminase (e.g., ATA-117 or a similar commercially available enzyme)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Isopropylamine (IPA, amine donor)
-
Potassium phosphate buffer (KPi), 100 mM, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution by dissolving the (S)-selective transaminase (10 mg/mL) and PLP (1 mM) in 100 mM potassium phosphate buffer (pH 8.0).
-
Addition of Reagents: To the buffered enzyme solution, add DMSO to a final concentration of 20% (v/v) to aid substrate solubility. Add isopropylamine to a final concentration of 1 M.
-
Substrate Addition: Add the starting material, 4-Chloro-1-(3-chlorophenyl)butan-1-one, to a final concentration of 50 mM.
-
Incubation: Seal the vessel and incubate the reaction mixture at 37 °C with vigorous agitation (e.g., 700 rpm) for 24-48 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Adjust the pH to >11 by adding a concentrated NaOH solution to ensure the product is in its free base form.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or MTBE (3 x volume of aqueous phase).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-(3-Chlorophenyl)pyrrolidine.
-
Purification: The crude product can be further purified by silica gel column chromatography if necessary, typically using a gradient of dichloromethane and methanol as the eluent.
Analytical Methods: Chiral Purity Determination
Ensuring the enantiomeric purity of the final product is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.
Chiral HPLC Protocol (General Method)
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often effective for separating aryl-substituted enantiomers.
Typical Conditions:
-
Column: Chiralpak AD-H, IA, or similar.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape for basic compounds. A typical starting mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength appropriate for the chlorophenyl chromophore.
-
Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Prepare a standard solution of the racemic 2-(3-chlorophenyl)pyrrolidine to determine the retention times of both enantiomers.
-
Prepare a dilute solution of the synthesized (S)-2-(3-chlorophenyl)pyrrolidine sample in the mobile phase.
-
Inject the racemic standard and the sample onto the HPLC system.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
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// Edges Sample -> Preparation; Preparation -> HPLC [label="Inject"]; HPLC -> Detection; Detection -> Chromatogram; Chromatogram -> Analysis; } digraph "Analytical_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Analytical Workflow for Chiral Purity Analysis", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; Sample [label="Synthesized Sample\n((S)-2-(3-Chlorophenyl)pyrrolidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Preparation [label="Dissolve in\nMobile Phase", shape=ellipse]; HPLC [label="Chiral HPLC System\n(Polysaccharide CSP)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="UV Detector\n(e.g., 254 nm)", shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatogram [label="Chromatogram Output", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Peak Integration\n& ee Calculation", shape=invhouse]; Sample -> Preparation; Preparation -> HPLC [label="Inject"]; HPLC -> Detection; Detection -> Chromatogram; Chromatogram -> Analysis; } Figure 2: Analytical Workflow for Chiral Purity.
Potential Applications & Biological Context
While specific biological activity data for (S)-2-(3-Chlorophenyl)pyrrolidine is limited in the public domain, the broader class of substituted pyrrolidines is of high interest in drug discovery.
-
CNS-Active Agents: Research has shown that derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione possess significant anticonvulsant and antinociceptive (analgesic) activity in preclinical models.[3] This suggests that the 2-(3-chlorophenyl)pyrrolidine scaffold could serve as a valuable starting point for the development of new therapeutics for epilepsy and pain.
-
Stereochemistry and Receptor Selectivity: The importance of the (S)-configuration is highlighted by related compounds. For example, ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine) is a nicotinic acetylcholine receptor (nAChR) ligand with cognition-enhancing properties, and its activity resides in the (S)-enantiomer.[10] This underscores the necessity of enantioselective synthesis for isolating the desired biological effect.
-
Metabolic Precursors: The pyrrolidine ring can be metabolically oxidized in vivo. A study of 3-(p-chlorophenyl)pyrrolidine demonstrated its conversion to lactam and amino acid metabolites, including the GABAergic drug baclofen, suggesting its potential as a prodrug. This metabolic pathway could also be relevant for 2-substituted analogs.
Safety and Handling
(S)-2-(3-Chlorophenyl)pyrrolidine should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Statements: Based on supplier data, the compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
-
Conclusion
(S)-2-(3-Chlorophenyl)pyrrolidine is a valuable chiral building block with significant potential for applications in drug discovery, particularly for CNS-targeted agents. While detailed public data on its physical and biological properties are sparse, this guide provides a robust framework for its enantioselective synthesis and analysis based on modern biocatalytic methods. The protocols and data presented herein are designed to empower researchers to confidently synthesize, purify, and evaluate this compound and its derivatives in their discovery programs. Further investigation into the specific pharmacological profile of this enantiomer is warranted and represents a promising area for future research.
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